An In-depth Technical Guide to 5,6-trans-Travoprost: Chemical Structure and Properties
An In-depth Technical Guide to 5,6-trans-Travoprost: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a potent prostaglandin F2α analogue renowned for its efficacy in reducing intraocular pressure (IOP), a critical factor in the management of open-angle glaucoma and ocular hypertension.[1][2] It functions as a selective agonist for the prostaglandin F (FP) receptor, enhancing the uveoscleral outflow of aqueous humor.[3][4] Travoprost is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active free acid form.[1][2] 5,6-trans-Travoprost is a stereoisomer of Travoprost and is often considered an impurity in the synthesis of the parent compound.[5] This guide provides a comprehensive overview of the chemical structure and properties of 5,6-trans-Travoprost, its signaling pathway, and relevant experimental protocols.
Chemical Structure and Properties
The chemical identity and properties of 5,6-trans-Travoprost, along with its parent compound Travoprost for comparison, are summarized below.
Table 1: Chemical Identification of 5,6-trans-Travoprost and Travoprost
| Identifier | 5,6-trans-Travoprost | Travoprost |
| IUPAC Name | Isopropyl (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate[1] |
| CAS Number | 1563176-59-9[6] | 157283-68-6[1] |
| Molecular Formula | C26H35F3O6[7][8] | C26H35F3O6[1] |
| Synonyms | 5,6-trans-Fluprostenol isopropyl ester, (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid isopropyl ester[8][9] | Travatan, AL-6221[1] |
Table 2: Physicochemical Properties of 5,6-trans-Travoprost and Travoprost
| Property | 5,6-trans-Travoprost | Travoprost |
| Molecular Weight | 500.55 g/mol [10] | 500.5 g/mol [1] |
| Appearance | Colorless to yellowish oil[11] | - |
| Solubility | Soluble in DMSO[5] | - |
| Storage Conditions | Store at -20°C[5] | Store below -15°C, protected from light[11] |
| Stability | Data not available | Stable at 25°C for over 18 months (unpouched). Stable at 40°C for at least six months.[12] Degrades at a rate of 0.46 µg/mL/day at 50°C.[13] |
Signaling Pathway
Travoprost, as a prostaglandin F2α analogue, exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][3] The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to a reduction in intraocular pressure.
Upon binding of the active free acid of Travoprost to the FP receptor, the receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[6] This activation leads to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream events.[4] These events include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[4][14]
The signaling cascade ultimately results in the remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork of the eye.[3] This remodeling is thought to involve the upregulation of matrix metalloproteinases (MMPs), which leads to a decrease in the hydraulic resistance of the uveoscleral outflow pathway, thereby increasing the outflow of aqueous humor and lowering intraocular pressure.[3]
Travoprost Signaling Pathway
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol is a general method for the analysis of Travoprost and its related substances, including the 5,6-trans isomer, adapted from established pharmacopeial and research methods.[5][15]
Objective: To determine the purity of a 5,6-trans-Travoprost sample and quantify its concentration.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid
-
5,6-trans-Travoprost reference standard
-
Sample of 5,6-trans-Travoprost
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and deionized water (e.g., 65:35 v/v).[15] Adjust the pH of the aqueous component to 3.0 with phosphoric acid.[15]
-
Standard Solution Preparation: Accurately weigh and dissolve the 5,6-trans-Travoprost reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the 5,6-trans-Travoprost sample in the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to 5,6-trans-Travoprost based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 5,6-trans-Travoprost in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample by comparing the peak area of 5,6-trans-Travoprost to the total area of all peaks in the chromatogram.
-
HPLC Analysis Workflow
Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 5,6-trans-Travoprost for the FP receptor.[16][17][18]
Objective: To determine the inhibition constant (Ki) of 5,6-trans-Travoprost for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor
-
Radiolabeled prostaglandin F2α (e.g., [3H]-PGF2α)
-
Unlabeled PGF2α (for determining non-specific binding)
-
5,6-trans-Travoprost
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membranes containing the FP receptor and resuspend them in ice-cold assay buffer to a predetermined optimal protein concentration.[16]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled PGF2α.
-
Competitive Binding: Radioligand, membrane preparation, and varying concentrations of 5,6-trans-Travoprost.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[16]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 5,6-trans-Travoprost to generate a competition curve.
-
Determine the IC50 value (the concentration of 5,6-trans-Travoprost that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
-
Conclusion
5,6-trans-Travoprost is a key isomer and potential impurity in the synthesis of Travoprost, a widely used therapeutic for glaucoma. Understanding its chemical structure, properties, and biological activity is crucial for quality control and drug development. This guide has provided a detailed overview of these aspects, including its mechanism of action through the FP receptor signaling pathway and standardized protocols for its analysis. Further research into the specific physicochemical properties and pharmacological activity of 5,6-trans-Travoprost will provide a more complete understanding of this compound.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Travoprost 5,6-Trans Isomer | 1563176-59-9 | SynZeal [synzeal.com]
- 3. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-trans Travoprost cas 1563176-59-9 [pharm-intermediates.com]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Travoprost 5,6-Trans Isomer | CymitQuimica [cymitquimica.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
